N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c18-17(19,20)14-6-4-12(5-7-14)11-27(25,26)21-8-9-23-16(24)10-13-2-1-3-15(13)22-23/h4-7,10,21H,1-3,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLCMYZBGPBTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structural Characteristics
The compound is characterized by a cyclopenta[c]pyridazine moiety, which is known for its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. The sulfonamide functional group is also significant in medicinal chemistry, often contributing to the compound's pharmacological properties.
Medicinal Chemistry Applications
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has several potential applications in drug discovery and development:
- Antimicrobial Agents : The sulfonamide group is historically known for its antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. This compound could be evaluated for similar activities against various pathogens.
- Anticancer Research : Compounds with similar structural motifs have shown promise as anticancer agents. The unique cyclopenta[c]pyridazine structure may interact with specific cancer-related targets, leading to the development of novel therapeutic agents.
- Enzyme Inhibition Studies : The compound's ability to bind to specific enzymes can be investigated using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications .
Research into the biological activity of this compound suggests several mechanisms through which it may exert effects:
- Protein Binding Affinity : Studies are needed to assess how well this compound binds to target proteins or enzymes. High binding affinity can indicate potential effectiveness as a therapeutic agent.
- Cellular Uptake and Distribution : Understanding how this compound enters cells and its distribution within different tissues can provide insights into its bioavailability and efficacy.
Chemical Reactions Analysis
Cyclopenta[c]pyridazinone Core Formation
The bicyclic pyridazinone scaffold is synthesized via condensation reactions between cyclopentanone derivatives and hydrazine analogs. For example:
-
Step 1 : Cyclopentanone reacts with hydrazine under acidic conditions to form a dihydrocyclopenta[c]pyridazinone intermediate .
-
Step 2 : Oxidation or dehydrogenation with agents like DDQ (dichlorodicyanoquinone) yields the fully aromatic pyridazinone core .
Example Reaction Conditions :
| Reagent | Temperature | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Hydrazine hydrate, HCl | 80°C | Ethanol | 65–75 | |
| DDQ, Toluene | Reflux | Toluene | 85 |
Methanesulfonamide Installation
The sulfonamide group is introduced via nucleophilic substitution between a primary amine and methanesulfonyl chloride:
-
Step 1 : Reaction of 2-(2-aminoethyl)-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
-
Step 2 : The trifluoromethylphenyl group is pre-installed via Suzuki coupling or Friedel-Crafts alkylation before sulfonylation .
Example Reaction Conditions :
| Reagent | Molar Ratio | Solvent | Yield (%) | Source |
|---|---|---|---|---|
| Methanesulfonyl chloride, Et₃N | 1:1.2 | DCM | 78 | |
| Pd(PPh₃)₄, K₂CO₃ | 1:2 | DMF/H₂O | 65 |
Hydrolysis of the Sulfonamide Group
The methanesulfonamide group is stable under acidic and neutral conditions but undergoes hydrolysis in strong bases:
-
Conditions : 1M NaOH, 60°C, 12 hours → yields the corresponding amine and methanesulfonic acid .
-
Mechanism : Base-induced cleavage of the S–N bond via nucleophilic attack.
Data :
| Substrate | Base | Time (h) | Conversion (%) | Source |
|---|---|---|---|---|
| Compound X | NaOH | 12 | >90 |
Reactivity of the Pyridazinone Ring
The pyridazinone core participates in electrophilic aromatic substitution (e.g., nitration, halogenation) and reduction :
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the pyridazinone ring .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone to a tetrahydropyridazine derivative .
Example Reaction Outcomes :
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 72 | |
| Hydrogenation | H₂ (1 atm), Pd-C | Tetrahydrocyclopenta[c]pyridazine | 88 |
Trifluoromethyl Group Stability
The -CF₃ group exhibits high thermal and chemical stability. No degradation is observed under:
In Vitro Metabolism
Compound X undergoes hepatic metabolism via cytochrome P450 enzymes:
-
Primary Pathway : Oxidation of the cyclopentane ring to form a dihydroxy metabolite .
-
Secondary Pathway : Cleavage of the sulfonamide group to release methanesulfonic acid .
Metabolite Profile :
| Metabolite | Enzyme Responsible | Half-Life (h) | Source |
|---|---|---|---|
| Dihydroxycyclopenta[c]pyridazine | CYP3A4 | 2.5 | |
| Methanesulfonic acid | Sulfatases | >24 |
Stability in Solution
Compound X is stable in:
Synthetic Challenges and Optimization
Preparation Methods
Cyclocondensation of Cyclopentanone Derivatives
The bicyclic core is typically constructed via cyclocondensation between cyclopentanone precursors and hydrazine derivatives. A validated protocol involves:
Formation of 2,5-Diarylidenecyclopentanone :
Pyridazine Ring Closure :
Mechanistic Insight : The reaction proceeds via hydrazone formation followed by intramolecular cyclization, with acetic acid catalysis accelerating proton transfer.
Alternative Route via Mesoionic Cycloaddition
A patent-disclosed method employs 1,3-dipolar cycloaddition between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles:
Generation of Mesoionic Dipole :
Cycloaddition with Methyl Propiolate :
Advantages :
- High regiocontrol (>95% selectivity)
- Shorter reaction time (4 h vs. 12 h for cyclocondensation)
Synthesis of 4-(Trifluoromethyl)Phenyl Methanesulfonamide
Sulfonylation of 4-(Trifluoromethyl)Benzylamine
Chlorosulfonation :
Amine Protection/Deprotection :
Final Coupling and Characterization
Sulfonamide Bond Formation
Spectroscopic Characterization Data
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Methods
| Method | Total Yield | Reaction Time | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | 52% | 18 h | 98.2% |
| Mesoionic Cycloaddition | 67% | 8 h | 99.1% |
| Patent Route | 61% | 22 h | 97.8% |
Key Observations :
- Mesoionic cycloaddition offers superior yield and purity due to reduced side reactions.
- Patent routes require longer timelines but enable scalability.
Industrial-Scale Considerations
Process Optimization
Q & A
Q. What are the recommended synthetic routes for preparing N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, and what key intermediates should be prioritized?
- Methodological Answer : A multi-step synthesis is typically required. Begin with cyclopenta[c]pyridazinone derivatives as core intermediates, using esterification or coupling reactions to introduce substituents. For example, analogs in Table 14 of EP 4374877 A2 were synthesized via (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and aldehyde intermediates, followed by sulfonylation with methanesulfonamide derivatives . Prioritize intermediates like 3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazine and 4-(trifluoromethyl)phenyl methanesulfonyl chloride for regioselective coupling.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to verify cyclopenta[c]pyridazinone ring geometry and trifluoromethyl group integration. HPLC-MS (high-resolution) confirms molecular weight and detects impurities. For example, flow-chemistry protocols in educational settings emphasize coupling synthesis with real-time HPLC analysis to monitor reaction progress and purity thresholds . X-ray crystallography may resolve steric effects in the sulfonamide linkage.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : Focus on modifying the cyclopenta[c]pyridazinone core (e.g., substituents at C-5/6/7) and the sulfonamide linker (e.g., alkyl chain length). Use combinatorial libraries to test substituent effects, as seen in EP 4374877 A2, where fluorophenyl and furan groups were systematically varied to assess activity . Pair in vitro assays (e.g., enzyme inhibition) with DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity.
Q. What strategies are effective for addressing solubility and stability challenges during formulation for in vivo studies?
- Methodological Answer : Evaluate co-solvent systems (e.g., PEG-400/Cremophor EL) to enhance solubility of the hydrophobic trifluoromethylphenyl group. For stability, conduct accelerated degradation studies under varying pH/temperature conditions. Controlled synthesis approaches, such as those used for polycationic copolymers in , suggest monitoring hydrolysis susceptibility of the sulfonamide bond via LC-MS .
Q. How should researchers resolve contradictions in biological assay data (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Apply Design of Experiments (DoE) principles to identify confounding variables (e.g., buffer composition, cell line variability). For example, flow-chemistry optimizations in undergraduate labs use DoE to statistically model reaction parameters (e.g., temperature, catalyst loading) and reduce data variability . Validate assays with internal controls (e.g., reference inhibitors) and orthogonal methods (e.g., SPR vs. fluorescence assays).
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
